molecular formula C14H15N3O2S B11723937 (E)-N'-(5-(4-Methoxybenzoyl)thiazol-2-YL)-N,N-dimethylformimidamide

(E)-N'-(5-(4-Methoxybenzoyl)thiazol-2-YL)-N,N-dimethylformimidamide

Cat. No.: B11723937
M. Wt: 289.35 g/mol
InChI Key: ISAPSSRLTVHWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is a synthetic organic compound with a molecular formula of C14H15N3O2S This compound is known for its unique structure, which includes a thiazole ring and a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide typically involves the reaction of 4-methoxybenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N’-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound may also interfere with cellular signaling pathways, leading to effects such as apoptosis (programmed cell death) or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N’-[5-(4-methoxybenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide
  • N’-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylimidoformamide

Uniqueness

N’-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide stands out due to its specific combination of a methoxybenzoyl group and a thiazole ring, which imparts unique chemical and biological properties

Properties

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

N'-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C14H15N3O2S/c1-17(2)9-16-14-15-8-12(20-14)13(18)10-4-6-11(19-3)7-5-10/h4-9H,1-3H3

InChI Key

ISAPSSRLTVHWFS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=NC=C(S1)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.